Potency Comparison: Antitumor Agent-58 vs. Tofacitinib in MGC-803 Cells
Antitumor Agent-58 (Compound C18) demonstrates a significantly enhanced antiproliferative effect on MGC-803 gastric cancer cells when directly compared to the parent compound, tofacitinib, within the same study. Tofacitinib exhibits negligible activity with an IC50 > 100 μM , whereas Antitumor Agent-58 displays a potent IC50 of 2.68 μM [1][2]. This represents a >37-fold improvement in potency.
| Evidence Dimension | Antiproliferative potency (IC50) against MGC-803 cells |
|---|---|
| Target Compound Data | 2.68 μM |
| Comparator Or Baseline | Tofacitinib: >100 μM |
| Quantified Difference | >37.3-fold increase in potency |
| Conditions | Human gastric cancer MGC-803 cell line, 72-hour incubation, MTT assay |
Why This Matters
This directly quantifies the functional consequence of the scaffold hybridization design, providing a clear scientific rationale for selecting this specific derivative over the generic parent compound for MGC-803-focused studies.
- [1] MedChemExpress. Antitumor agent-58 (Compound C18) Product Datasheet. Catalog No. HY-146323. View Source
- [2] Shi, X. J., et al. (2020). Discovery of tofacitinib derivatives as orally active antitumor agents based on the scaffold hybridization strategy. European Journal of Medicinal Chemistry, 203, 112601. PMID: 32682202. View Source
